tert-butyl N-(9-bromononyl)carbamate
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Overview
Description
tert-Butyl N-(9-bromononyl)carbamate: is a chemical compound with the molecular formula C14H28BrNO2 and a molecular weight of 322.29 g/mol . It is a derivative of carbamic acid and is often used in organic synthesis and research applications. The compound features a tert-butyl carbamate group and a bromononyl chain, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(9-bromononyl)carbamate typically involves the reaction of tert-butyl carbamate with 9-bromononyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(9-bromononyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromononyl chain can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) is used for deprotection.
Major Products Formed:
Nucleophilic Substitution: The major products are the corresponding substituted carbamates.
Deprotection: The major product is the free amine, 9-bromononylamine.
Scientific Research Applications
tert-Butyl N-(9-bromononyl)carbamate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of amines and other nitrogen-containing compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially in the synthesis of drug candidates that require a bromononyl moiety.
Bioconjugation: It is employed in the modification of biomolecules for research purposes, such as the attachment of probes or labels to proteins and nucleic acids.
Mechanism of Action
The mechanism of action of tert-butyl N-(9-bromononyl)carbamate primarily involves its reactivity as a carbamate and a bromide. The tert-butyl carbamate group can be deprotected to release the free amine, which can then participate in various biochemical reactions. The bromononyl chain can undergo nucleophilic substitution, allowing the compound to be modified or conjugated to other molecules .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group for amines.
Benzyl carbamate: Another carbamate used in organic synthesis, offering different reactivity due to the benzyl group.
Methyl carbamate: A smaller carbamate compound with different solubility and reactivity properties.
Uniqueness: tert-Butyl N-(9-bromononyl)carbamate is unique due to its combination of a long bromononyl chain and a tert-butyl carbamate group. This structure provides versatility in both nucleophilic substitution reactions and deprotection processes, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
CAS No. |
2352715-55-8 |
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Molecular Formula |
C14H28BrNO2 |
Molecular Weight |
322.3 |
Purity |
95 |
Origin of Product |
United States |
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